7-Fluoroquinoline;2,4,6-trinitrophenol

Description

Chemical Identity and Structural Analysis

Molecular Architecture of 7-Fluoroquinoline Derivatives

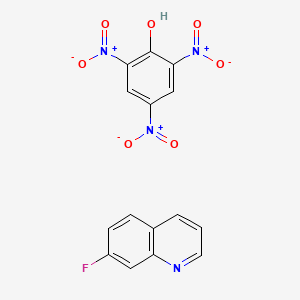

7-Fluoroquinoline belongs to the quinoline family, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The fluorine atom at the C7 position introduces significant electronic effects, altering the compound’s reactivity and intermolecular interactions. The molecular formula C~9~H~6~FN reflects a planar structure with delocalized π-electrons across the heterocyclic system. Key structural features include:

- Substituent Effects : Fluorine’s electronegativity (χ = 3.98) withdraws electron density via inductive effects, reducing basicity at the pyridine nitrogen compared to unsubstituted quinoline. This electron withdrawal stabilizes the aromatic system, as evidenced by its adiabatic electron affinity of 0.16 eV.

- Synthetic Pathways : 7-Fluoroquinoline derivatives are synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For instance, 7-chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives are precursors for antimicrobial agents, where fluorine enhances membrane permeability.

Table 1: Key Physicochemical Properties of 7-Fluoroquinoline

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 163.15 g/mol | |

| CAS Registry Number | 396-32-7 | |

| Electron Affinity | 0.16 ± 0.05 eV | |

| UV-Vis λ~max~ (Acetonitrile) | 289 nm (isosbestic point) |

Structural Characteristics of 2,4,6-Trinitrophenol Systems

2,4,6-Trinitrophenol (picric acid) is a polynitro aromatic compound with three nitro groups (-NO~2~) at the ortho and para positions relative to the hydroxyl group. Its high acidity (pK~a~ = 0.42) arises from resonance stabilization of the phenoxide ion and electron-withdrawing nitro groups. Structural insights include:

- Crystal Packing : Picric acid crystallizes in the orthorhombic space group Pca2~1~ with unit cell dimensions a = 9.13 Å, b = 18.69 Å, and c = 9.79 Å. The nitro groups form hydrogen bonds with adjacent molecules, contributing to its stability and explosive properties.

- Synthetic Routes : Industrial synthesis involves sulfonation of phenol followed by nitration with concentrated HNO~3~. This method minimizes tar formation by deactivating the aromatic ring.

Table 2: Spectral Data for 2,4,6-Trinitrophenol

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3108 | O-H stretch |

| ν~asym~(NO~2~) | 1630 | Asymmetric NO~2~ stretch |

| ν~sym~(C-N) | 1341 | C-N stretch |

| δ(C-H) | 703 | Out-of-plane bend |

Comparative Electronic Configuration Analysis

The electronic structures of 7-fluoroquinoline and picric acid are governed by substituent effects and aromatic conjugation:

7-Fluoroquinoline :

- The fluorine atom induces a partial positive charge at C7, enhancing electrophilic substitution reactivity at C5 and C8.

- Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) localized on the pyridine ring, while the lowest unoccupied molecular orbital (LUMO) resides on the benzene moiety. This separation facilitates charge-transfer interactions in photodynamic applications.

2,4,6-Trinitrophenol :

- Nitro groups create an electron-deficient aromatic ring , stabilizing the phenoxide ion through resonance. The LUMO energy is significantly lowered, enabling picric acid to act as an electron acceptor in charge-transfer complexes.

- Photoelectron spectroscopy confirms a vertical ionization potential of 10.2 eV, attributed to lone-pair electrons on oxygen and nitrogen atoms.

Electronic Transition Comparison

$$ \text{HOMO-LUMO Gap (7-Fluoroquinoline)} = 4.1 \, \text{eV} \quad \text{vs.} \quad \text{HOMO-LUMO Gap (Picric Acid)} = 3.2 \, \text{eV} $$ The narrower gap in picric acid underscores its utility in explosives and dyes, where rapid electron transfer is critical.

Properties

IUPAC Name |

7-fluoroquinoline;2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.C6H3N3O7/c10-8-4-3-7-2-1-5-11-9(7)6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H;1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORWOLYLOPDBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)N=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Applications

1.1 Antibiotic Activity

Fluoroquinolones, including derivatives like 7-fluoroquinoline, are widely recognized for their broad-spectrum antibacterial properties. They act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This mechanism makes them effective against various pathogens, including those resistant to other antibiotics .

- Case Study: Treatment of Bacterial Infections

1.2 Antitumor Activities

Research has indicated that fluoroquinolone derivatives may possess antitumor properties. For instance, a Mannich base derived from ciprofloxacin demonstrated cytotoxic effects against cancer cells by disrupting mitochondrial functions and inhibiting replication .

- Case Study: Anticancer Research

Agricultural Applications

2.1 Veterinary Medicine

Fluoroquinolones are extensively used in veterinary medicine for treating bacterial infections in livestock and pets due to their favorable pharmacokinetics . They are particularly effective against respiratory and urinary tract infections.

- Case Study: Veterinary Treatment

Industrial Applications

3.1 Explosive Manufacturing

2,4,6-Trinitrophenol (picric acid) has significant applications in the military and industrial sectors as an explosive material. Its role as a precursor in the synthesis of explosives highlights its importance beyond medicinal uses.

- Industrial Use Cases

Analytical Applications

4.1 Chemical Analysis

The combination of fluoroquinolones with picric acid has been explored for analytical purposes, particularly in determining serum creatinine levels without interference from other substances.

- Case Study: Laboratory Analysis

Summary Table of Applications

| Application Area | Compound Involved | Key Findings |

|---|---|---|

| Medicinal | 7-Fluoroquinoline | Effective against resistant bacteria; potential antitumor activity |

| Veterinary Medicine | Fluoroquinolone derivatives | Widely used for treating infections in animals |

| Industrial | 2,4,6-Trinitrophenol | Used as an explosive material; important in military applications |

| Analytical Chemistry | Fluoroquinolone + Picric Acid | No significant interference with serum creatinine measurement |

Comparison with Similar Compounds

Key Properties :

- Explosive Sensitivity : TNP becomes shock-sensitive and explosive when dry, requiring storage in water .

- Toxicity : TNP causes acute toxicity in mammals, damaging the liver, kidneys, and blood cells. Newborn rats exposed to 65.1 mg/kg/day showed severe toxicity .

- Environmental Impact: TNP contamination in soil and groundwater is linked to mutagenic and carcinogenic risks .

Comparison with Similar Compounds

Nitroaromatic compounds share structural similarities (aromatic rings with nitro groups) but differ in applications, toxicity, and detection methods. Below is a detailed comparison of TNP with related compounds:

Chemical and Explosive Properties

Key Differences :

Toxicity Profiles

Insights :

Advantages of TNP Sensors :

Preparation Methods

Conventional Nitration Approaches

Traditional picric acid synthesis involved multi-step nitration of phenol derivatives, often requiring sulfonation or chlorobenzene intermediates. The sulfonation method entailed treating phenol with concentrated sulfuric acid to form phenolsulfonic acid, followed by nitration with mixed acids (HNO₃/H₂SO₄). However, this process generated corrosive byproducts and posed safety risks due to intermediate instability. An alternative route involved nitrating monochlorobenzene to chlorodinitrobenzene, hydrolyzing it to dinitrophenol, and further nitrating to picric acid. This method produced saline wastewater, complicating effluent management.

Advanced Direct Nitration Methodology

A breakthrough method described in patent US6063967A eliminates hazardous intermediates by directly nitrating o-nitrophenol or p-nitrophenol. The protocol involves:

-

Reaction Setup : A mixture of nitric acid (57–100%) and a co-acid (e.g., 90% H₂SO₄) at 40–70°C.

-

Substrate Addition : Gradual introduction of o-nitrophenol or p-nitrophenol to maintain solubility of intermediate dinitrophenols.

-

Controlled Nitration : Completion of nitration at 65–70°C, inducing precipitation of picric acid.

Key Advantages :

-

Avoids molten-phase intermediates, reducing explosion risks.

-

Achieves 85–90% yield with minimal byproducts.

-

Operates at atmospheric or slightly reduced pressure (500–760 mmHg).

Reaction Conditions Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–70°C | Prevents decomposition |

| HNO₃:Substrate Molar Ratio | 2.0–2.2 | Limits over-nitration |

| Co-Acid Concentration | >90% H₂SO₄ | Enhances nitration rate |

This method’s efficacy stems from maintaining dinitrophenol solubility, which prevents side reactions. The final product is isolated via ice-water quenching and methanol-assisted crystallization.

Preparation of 7-Fluoroquinoline Derivatives

Core Synthesis Pathway

The synthesis of 7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives, as detailed by Rameshkumar et al., follows a four-step sequence:

-

Condensation : 3-Chloro-4-fluoroaniline reacts with diethyl ethoxymethylenemalonate to form diethyl-N-(3-chloro-4-fluorophenyl)aminomethylene malonate.

-

Cyclization : Thermal cyclization yields ethyl-7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Alkylation/Benzylation : Treatment with ethyl iodide or benzyl chloride introduces the N-1 substituent.

-

Piperazine Functionalization : Coupling with 2,5-dioxopiperazine or its derivatives at C-7 enhances bioactivity.

Critical Reaction Equation :

Antimicrobial Activity Correlation

Piperazine substituents at C-7 significantly influence antimicrobial potency. For instance:

-

Compound 7 : 1-Ethyl-6-fluoro-7-(2,5-dioxopiperazin-1-yl) derivative exhibited MIC values of 1–4.1 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Benzyl Derivatives : Showed reduced efficacy compared to ethyl counterparts, highlighting steric and electronic effects.

Synthetic Optimization Table

| Modification Site | Reagent | Biological Impact |

|---|---|---|

| N-1 | Ethyl iodide | Enhanced Gram- coverage |

| C-7 | 2,5-Dioxopiperazine | Improved DNA gyrase inhibition |

| C-6 | Fluorine retention | Pharmacokinetic stability |

Comparative Analysis of Methodologies

7-Fluoroquinoline: Structural Tunability

The modular synthesis allows for:

-

N-1 Substitutions : Ethyl groups improve membrane permeability, while benzyl groups increase lipophilicity.

-

C-7 Piperazines : Electron-withdrawing dioxo groups enhance target binding affinity.

Industrial and Pharmaceutical Implications

Q & A

Q. How to integrate theoretical frameworks into studying the electronic effects of fluorine in 7-Fluoroquinoline?

- Methodological Answer :

- Conceptual Framework : Apply Hammett substituent constants (σ) to correlate fluorine’s electronegativity with reaction rates (e.g., SNAr reactions).

- Data Interpretation : Compare experimental kinetics (e.g., k values for fluorinated vs. non-fluorinated analogs) with computational σ predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.